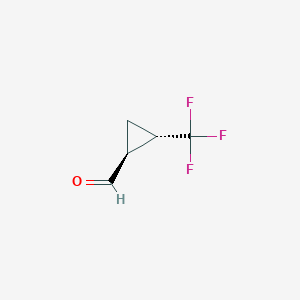
(1S,2S)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde is an organic compound featuring a cyclopropane ring substituted with a trifluoromethyl group and an aldehyde functional group. The stereochemistry of the compound is specified by the (1S,2S) configuration, indicating the spatial arrangement of the substituents around the cyclopropane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Trifluoromethyl Group: This step can be performed using trifluoromethylation reagents like Ruppert-Prakash reagent (CF3TMS) in the presence of a base.
Aldehyde Functionalization: The aldehyde group can be introduced through oxidation of a primary alcohol or by formylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: (1S,2S)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid.
Reduction: (1S,2S)-2-(trifluoromethyl)cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies due to its unique structural features.
Medicine: Potential precursor for pharmaceuticals, especially those requiring specific stereochemistry.
Industry: Could be used in the development of agrochemicals, materials science, and other industrial applications.
作用機序
The mechanism of action for (1S,2S)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde would depend on its specific application. For example, in a biochemical context, it might interact with enzymes or receptors, influencing molecular pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, affecting its biological activity.
類似化合物との比較
Similar Compounds
(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde: The enantiomer of the compound .
2-(trifluoromethyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(trifluoromethyl)cyclopropane-1-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
Uniqueness
(1S,2S)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde is unique due to its specific stereochemistry and functional groups, which can impart distinct reactivity and biological properties compared to its analogs.
特性
分子式 |
C5H5F3O |
|---|---|
分子量 |
138.09 g/mol |
IUPAC名 |
(1S,2S)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C5H5F3O/c6-5(7,8)4-1-3(4)2-9/h2-4H,1H2/t3-,4+/m1/s1 |
InChIキー |
HUVJEFUEIFDUPF-DMTCNVIQSA-N |
異性体SMILES |
C1[C@@H]([C@H]1C(F)(F)F)C=O |
正規SMILES |
C1C(C1C(F)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13645448.png)
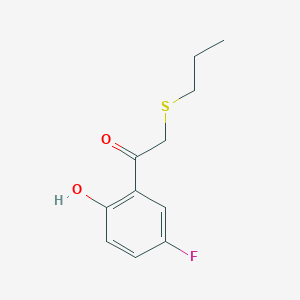
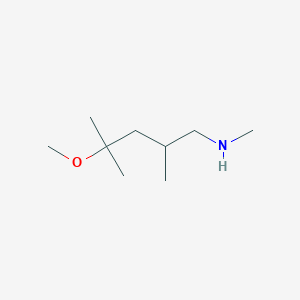
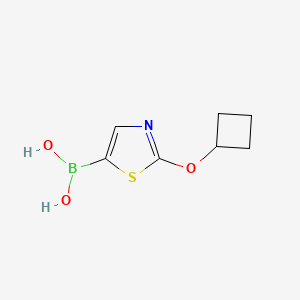
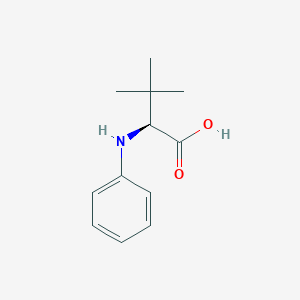
![5-[[1-[4,4-Difluoro-3-(3-fluoropyrazol-1-yl)butanoyl]-4-hydroxypiperidin-4-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13645470.png)
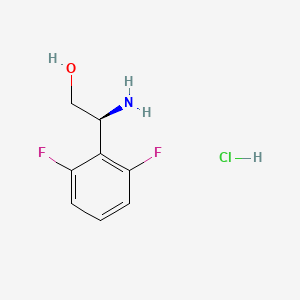


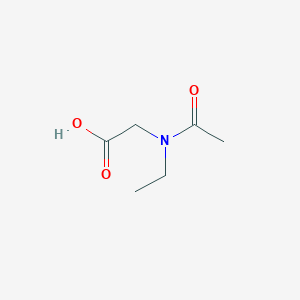

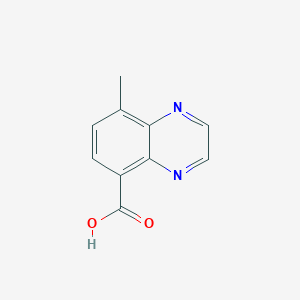
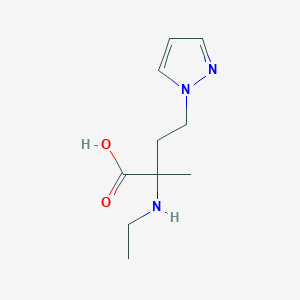
![(SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13645534.png)
